1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-
CAS No.: 121114-64-5
Cat. No.: VC21309589
Molecular Formula: C15H23BO2S
Molecular Weight: 278.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121114-64-5 |
|---|---|
| Molecular Formula | C15H23BO2S |
| Molecular Weight | 278.2 g/mol |
| IUPAC Name | 2-[2-(ethylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H23BO2S/c1-6-19-11-12-9-7-8-10-13(12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 |
| Standard InChI Key | GAZFNDREBYAYEF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSCC |
Introduction
Chemical Identity and Nomenclature
Primary Identification
The compound 1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl- represents an organoboron compound containing a dioxaborolane ring system with specific substituents. This compound is uniquely identified through several systematic naming conventions and registry systems in the chemical literature.
Registry Numbers and Systematic Names
These alternative names emphasize different structural aspects of the compound, with some highlighting the boronic acid derivative nature (pinacol ester) while others focus on the substitution pattern around the phenyl ring.
Molecular Structure and Properties
Structural Composition
The molecular structure of 1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl- features a central boron atom bound to a phenyl ring and incorporated into a five-membered dioxaborolane ring. The phenyl ring contains an ethylthiomethyl substituent at the ortho position, creating a distinctive structural arrangement with potential for specific chemical interactions .
Physical Properties
The physical properties of this compound are summarized in the following table:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₃BO₂S | |
| Molecular Weight | 278.2 g/mol | |
| Physical State | Not specified in sources | - |
| Purity (Commercial) | 98% | |
| Appearance | Not specified in sources | - |
Structural Identifiers
Modern chemical databases utilize several standardized identifiers to represent the compound's structure unambiguously:
These identifiers provide machine-readable representations of the compound's structure, facilitating computational analysis and database searching.
Structural Features and Bonding
Core Structural Elements
The compound contains several key structural components that define its chemical identity and behavior:
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A 1,3,2-dioxaborolane ring (commonly known as a boronic acid pinacol ester)
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Four methyl groups providing steric bulk (tetramethyl substituents)
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A 2-((ethylthio)methyl)phenyl group attached to the boron atom
Boron Chemistry
The central boron atom in this molecule participates in sp² hybridization, with three bonds in a trigonal planar arrangement. The dioxaborolane ring provides stability to the boronic acid functional group, which is a common feature in many synthetic reagents used in organic chemistry. This structural arrangement affects the compound's reactivity, particularly in reactions involving the boron center .
Synthesis and Preparation
Related Compounds and Comparative Analysis
Structural Analogs
The search results reveal information about several related compounds that share structural similarities with our target compound:
1,3,2-Dioxaborolane, 2-[3-chloro-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-
This compound (CAS 1218789-44-6) represents another substituted phenylboronic acid pinacol ester with a molecular weight of 308.61 g/mol . Unlike our target compound, it features a chloro and cyclopropylmethoxy substituent pattern on the phenyl ring.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This simpler analog (CAS 1195-66-0) has a methoxy group directly attached to the boron atom rather than a phenyl ring, resulting in a lower molecular weight of 158 g/mol .
Comparative Properties
This comparison highlights the structural diversity within this class of compounds, with variations in the groups attached to the boron atom and different substitution patterns on the phenyl rings when present.
Spectroscopic Properties
Our target compound would likely show additional signals for the aromatic phenyl ring and the ethylthio group, with characteristic patterns for the ortho-substituted phenyl system.
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